Diethyl 2-amino-2-ethylmalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-amino-2-ethylmalonate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of malonic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in forming various chemical products, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-2-ethylmalonate can be synthesized through the alkylation of diethyl malonate with ethylamine. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to form the enolate ion, which then reacts with ethylamine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-amino-2-ethylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Malonates: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Chemistry: Diethyl 2-amino-2-ethylmalonate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of amino acids and peptides, which are essential for studying protein functions and interactions .
Medicine: The compound is used in the development of drugs, particularly those targeting metabolic pathways and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism by which diethyl 2-amino-2-ethylmalonate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of suitable reagents and conditions .
Comparison with Similar Compounds
Diethyl malonate: A precursor to diethyl 2-amino-2-ethylmalonate, used in similar synthetic applications.
Diethyl 2-ethylmalonate: Lacks the amino group, making it less versatile in certain reactions.
Diethyl 2-amino-2-methylmalonate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
diethyl 2-amino-2-ethylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYAVNOAWJHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.